3-Azetidinyl propionate
Overview
Description
“3-Azetidinyl propionate” is a chemical compound with the molecular formula C6H11NO2 . It is also known as “Ethyl 3- (1-azetidinyl)propionate” and has a molecular weight of 157.21 . It appears as a colorless liquid .
Synthesis Analysis
The synthesis of azetidines has been explored in several studies . For instance, one study investigated the synthesis of 3-substituted azetidines, where 3-Azetidinyl mesylates were prepared by treating azetidin-3-ols with sulfenes . Another study discussed the synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions .
Molecular Structure Analysis
The molecular structure of “3-Azetidinyl propionate” conforms to the infrared spectrum and proton NMR spectrum . The refractive index of this compound is 1.4404 .
Chemical Reactions Analysis
Azetidines have been found to exhibit unique reactivity due to their considerable ring strain . A study discussed the synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions . Another study explored the reactivity of azetidines, highlighting their stability compared to related aziridines .
Physical And Chemical Properties Analysis
“3-Azetidinyl propionate” is a colorless liquid with a refractive index of 1.4404 . Its boiling point is 86-87 ℃ at 12 mmHg, and it has a density of 0.965 g/mL at 25 ℃ .
Scientific Research Applications
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Here are some developments in the field of azetidines :
As for azetidines, which “3-Azetidinyl propionate” is a derivative of, they have been used in various fields :
- Drug Discovery : Azetidines are used as motifs in drug discovery. They appear in bioactive molecules and natural products, such as azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
- Polymerization : Azetidines have been used in polymer synthesis .
- Chiral Templates : Azetidines have been used as chiral templates .
As for azetidines, which “3-Azetidinyl propionate” is a derivative of, they have been used in various fields :
- Drug Discovery : Azetidines are used as motifs in drug discovery. They appear in bioactive molecules and natural products, such as azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
- Polymerization : Azetidines have been used in polymer synthesis .
- Chiral Templates : Azetidines have been used as chiral templates .
Safety And Hazards
The safety data sheet for “Ethyl 3- (1-azetidinyl)propionate” suggests that it is a combustible liquid and can cause serious eye damage . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound .
Future Directions
Azetidines have been recognized as important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on these areas . The study of the mechanism of the metabolic benefits of azetidine derivatives is expected to be a potential compound for treating metabolic syndrome .
properties
IUPAC Name |
azetidin-3-yl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-7-4-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGHYXIOSCZIGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311649 | |
Record name | 3-Azetidinol, 3-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl propionate | |
CAS RN |
1220037-80-8 | |
Record name | 3-Azetidinol, 3-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinol, 3-propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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